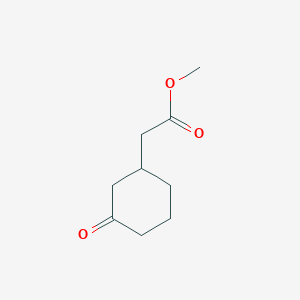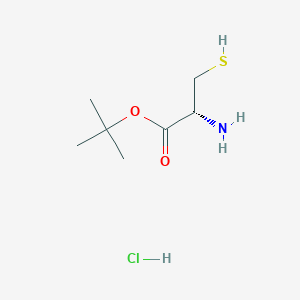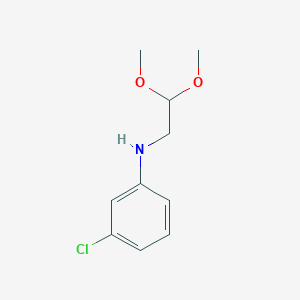
Methyl 2-(3-oxocyclohexyl)acetate
Descripción general
Descripción
“Methyl 2-(3-oxocyclohexyl)acetate” is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7H,2-6H2,1H3 . This indicates that the molecule consists of a cyclohexane ring with a ketone function, and an acetate group attached to the ring .Chemical Reactions Analysis
The compound can undergo reactions typical of esters and ketones . For example, it can react with sodium borohydride, a common reducing agent . The specifics of these reactions, including the products formed, would depend on the reaction conditions.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 170.21 . Further physical and chemical properties, such as its boiling point, density, and solubility, would need to be determined experimentally.Aplicaciones Científicas De Investigación
Antiplasmodial Activity
Methyl 2-(3-oxocyclohexyl)acetate, identified in the study of the leaves of Glossocalyx brevipes, shows potential as an antiplasmodial agent. This compound, along with other derivatives, demonstrated modest in vitro activity against Plasmodium falciparum, the parasite responsible for malaria (Mbah et al., 2004).
Chiral Synthesis and Stereochemistry
A study on baker's yeast reduction of methyl and ethyl (2-oxocyclohexyl) acetates revealed that the process is enantio- and diastereo-selective. This finding is significant in the context of producing chiral alcohols and ketones with high optical purity, which are crucial in various pharmaceutical and chemical syntheses (Ganaha et al., 1998).
Novel Heterocyclic Systems
The reaction of a related compound, 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one, with various agents led to the formation of new spiro heterocyclic systems. This synthesis approach expands the possibilities for creating diverse and complex organic compounds for potential applications in pharmaceuticals and materials science (Abdel-ghany et al., 2000).
Organic Synthesis and Structural Analysis
In another study, the structure of a compound related to this compound was determined through crystallography. Understanding the detailed structure of such compounds is crucial for their application in organic synthesis, particularly in the development of new pharmaceuticals and specialty chemicals (Jittaniyom et al., 2012).
Mecanismo De Acción
Target of Action
It’s known that this compound is a derivative of cyclohexanone, which is often used in organic synthesis .
Mode of Action
It’s known that cyclohexanone derivatives can undergo reactions with grignard reagents . In such reactions, the Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the cyclohexanone derivative .
Biochemical Pathways
Cyclohexanone derivatives are known to be involved in various organic synthesis reactions .
Pharmacokinetics
The compound’s molecular weight (17021 g/mol) suggests that it could potentially be absorbed and distributed in the body .
Action Environment
The action of Methyl 2-(3-oxocyclohexyl)acetate can be influenced by various environmental factors. For instance, the presence of a suitable solvent is crucial for reactions involving Grignard reagents . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as temperature and pH .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(3-oxocyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWYQNLUACCYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2784861.png)
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2784863.png)
![6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2784864.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B2784870.png)
![N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide](/img/structure/B2784871.png)
![7-azepan-1-yl-1-ethyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2784873.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2784874.png)
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2784875.png)



![5-ethyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2784880.png)

